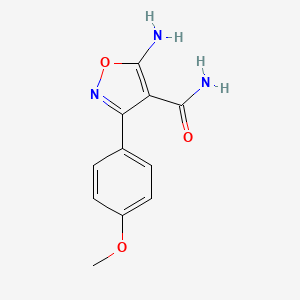
5-Amino-3-(4-methoxyphenyl)-1,2-oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-(4-methoxyphenyl)-1H-pyrazole is a compound that belongs to a family of 5-aminopyrazole derivatives, which are bioactive agents . They find a wide range of applications in the pharmaceutical and agrochemical industries .
Molecular Structure Analysis
The molecular structure of similar compounds, such as 5-Amino-3-(4-methoxyphenyl)-1H-pyrazole, includes a pyrazole ring with a methoxyphenyl group and an amino group attached . The exact molecular structure of 5-Amino-3-(4-methoxyphenyl)-1,2-oxazole-4-carboxamide would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 5-Amino-3-(4-methoxyphenyl)-1H-pyrazole, include a melting point of 136.0-145.0°C and a molecular weight of 189.218 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of compounds structurally related to 5-Amino-3-(4-methoxyphenyl)-1,2-oxazole-4-carboxamide involves various chemical reactions aimed at creating derivatives with potential biological activities. For instance, a study demonstrated the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives by reacting N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate. These compounds were then characterized using elemental analysis and spectral data, including IR, MS, 1H-NMR, and 13C-NMR, to establish their structures (Hassan, Hafez, & Osman, 2014).
Antimicrobial and Cytotoxic Activities
Several studies have focused on the antimicrobial and cytotoxic activities of compounds related to 5-Amino-3-(4-methoxyphenyl)-1,2-oxazole-4-carboxamide. For example, novel synthesized products, including derivatives of the mentioned compound, were screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showing promise for further exploration in cancer research (Hassan, Hafez, & Osman, 2014). Another study synthesized 1,2,4-Triazole derivatives and tested them for their antimicrobial activities, finding that some compounds possessed good or moderate activities against test microorganisms (Bektaş et al., 2007).
Molecular Synthesis Techniques
Research into efficient synthesis methods for related compounds includes the development of microwave-assisted procedures for preparing oxazole-4-carboxamides and their rearrangement to 5-aminooxazole-4-carboxylates. This optimized method is effective with various substituted oxazoles, yielding products in good purity and yield, which could enhance the synthesis process for pharmaceutical applications (Nolt et al., 2006).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-amino-3-(4-methoxyphenyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-16-7-4-2-6(3-5-7)9-8(10(12)15)11(13)17-14-9/h2-5H,13H2,1H3,(H2,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWGKTSKECZQDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2C(=O)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-3-(4-methoxyphenyl)-1,2-oxazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-({[4-(benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetate](/img/structure/B6341689.png)
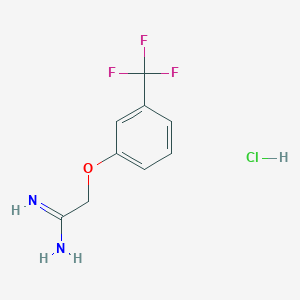
![2-[2-(Methylsulfanyl)propyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B6341702.png)

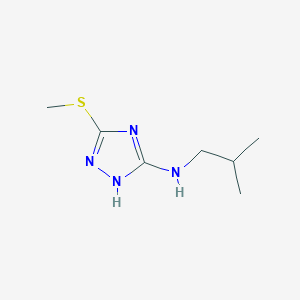
![tert-Butyl N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]carbamate](/img/structure/B6341727.png)
![3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B6341729.png)
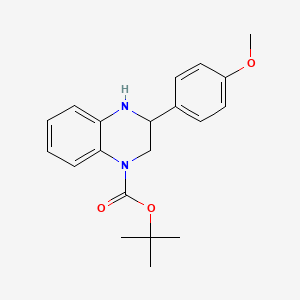
![tert-Butyl N-[(2E)-2-(hydroxyimino)-2-(thiophen-2-yl)ethyl]carbamate](/img/structure/B6341734.png)
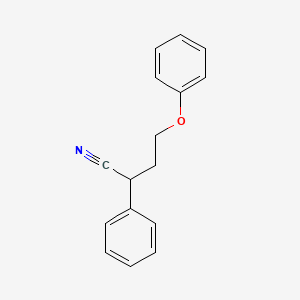

![2-[2-(Quinolin-3-yl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B6341748.png)
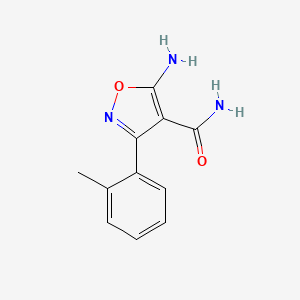
![4-(4-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341787.png)